Predicted Lipophilicity vs. 7-Amino Isomer
The 8-amino free base exhibits a predicted ACD/LogP of -1.65, while the 7-amino positional isomer (CAS 886366-79-6) has a predicted ACD/LogP of -0.95, both calculated using the ACD/Labs Percepta Platform v14.0 . This difference of 0.70 log units translates to a calculated 5.0-fold lower octanol–water partition coefficient for the 8-amino isomer, indicating substantially greater hydrophilicity. The distinct LogP values arise from different electronic and steric environments of the amino substituent on the fused benzene ring, which differentially affect hydrogen-bonding capacity with the aqueous phase.
| Evidence Dimension | Predicted octanol–water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = -1.65 (2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine free base) |
| Comparator Or Baseline | ACD/LogP = -0.95 (2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-amine free base, CAS 886366-79-6) |
| Quantified Difference | ΔLogP = 0.70 (8-amino more hydrophilic; ~5.0× lower partition coefficient) |
| Conditions | ACD/Labs Percepta Platform v14.0 prediction; identical computational method for both isomers |
Why This Matters
A 0.7 LogP unit difference predicts meaningfully distinct passive membrane permeability and aqueous solubility, which directly affect compound behavior in cell-based assays, in vivo pharmacokinetic studies, and buffer compatibility in biochemical screens.
